

physical and chemical properties of 7-Trifluoromethoxyisatin

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Compound of Interest

Compound Name: *7-Trifluoromethoxyisatin*

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An In-depth Technical Guide to 7-Trifluoromethoxyisatin

Introduction: The Strategic Importance of 7-Trifluoromethoxyisatin in Modern Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of heterocyclic chemistry, serving as versatile precursors for a multitude of pharmacologically active compounds.^{[1][2]} The isatin scaffold is a privileged structure in medicinal chemistry, recognized for its ability to participate in a wide range of chemical transformations, including oxidation, alkylation, and condensation reactions.^{[1][3]} This reactivity allows for the synthesis of diverse molecular architectures such as 2-oxindoles and spiro derivatives.^[2]

This guide focuses on a particularly significant analogue: **7-Trifluoromethoxyisatin**. The introduction of a trifluoromethoxy (-OCF₃) group at the 7-position of the isatin core dramatically influences the molecule's physicochemical properties. The -OCF₃ group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, making it a highly desirable substituent in drug discovery.^[4] Consequently, **7-Trifluoromethoxyisatin** emerges as a crucial building block for developing novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.^[5] This document provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique properties of **7-Trifluoromethoxyisatin** stem from the synergistic effects of the isatin core and the electron-withdrawing trifluoromethoxy group. These characteristics are summarized below.

Core Properties

A compilation of the fundamental physicochemical data for **7-Trifluoromethoxyisatin** is presented in the following table for quick reference.

Property	Value	Source(s)
CAS Number	149125-30-4	[5]
Molecular Formula	C ₉ H ₄ F ₃ NO ₃	[5]
Molecular Weight	231.13 g/mol	[5]
Appearance	Orange Crystalline Powder	[5]
Purity	≥ 97% (HPLC)	[5]
Storage Conditions	Store at 0-8°C	[5]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of **7-Trifluoromethoxyisatin**. While a specific, complete spectrum for this exact molecule is not publicly available, typical spectral characteristics for closely related fluorinated isatins can be inferred.

- ¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons on the isatin ring would appear as distinct multiplets in the downfield region. The N-H proton of the indole ring would likely present as a broad singlet.
- ¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (C2 and C3) of the isatin core, typically in the range of 150-185 ppm. The carbon of the trifluoromethoxy group would exhibit a quartet due to coupling with the three fluorine atoms.

- ^{19}F NMR: A strong singlet corresponding to the $-\text{OCF}_3$ group would be the most prominent feature in the ^{19}F NMR spectrum.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (231.13).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the $\text{C}=\text{O}$ stretching of the ketone and amide carbonyl groups, typically found in the region of $1700\text{-}1770\text{ cm}^{-1}$.

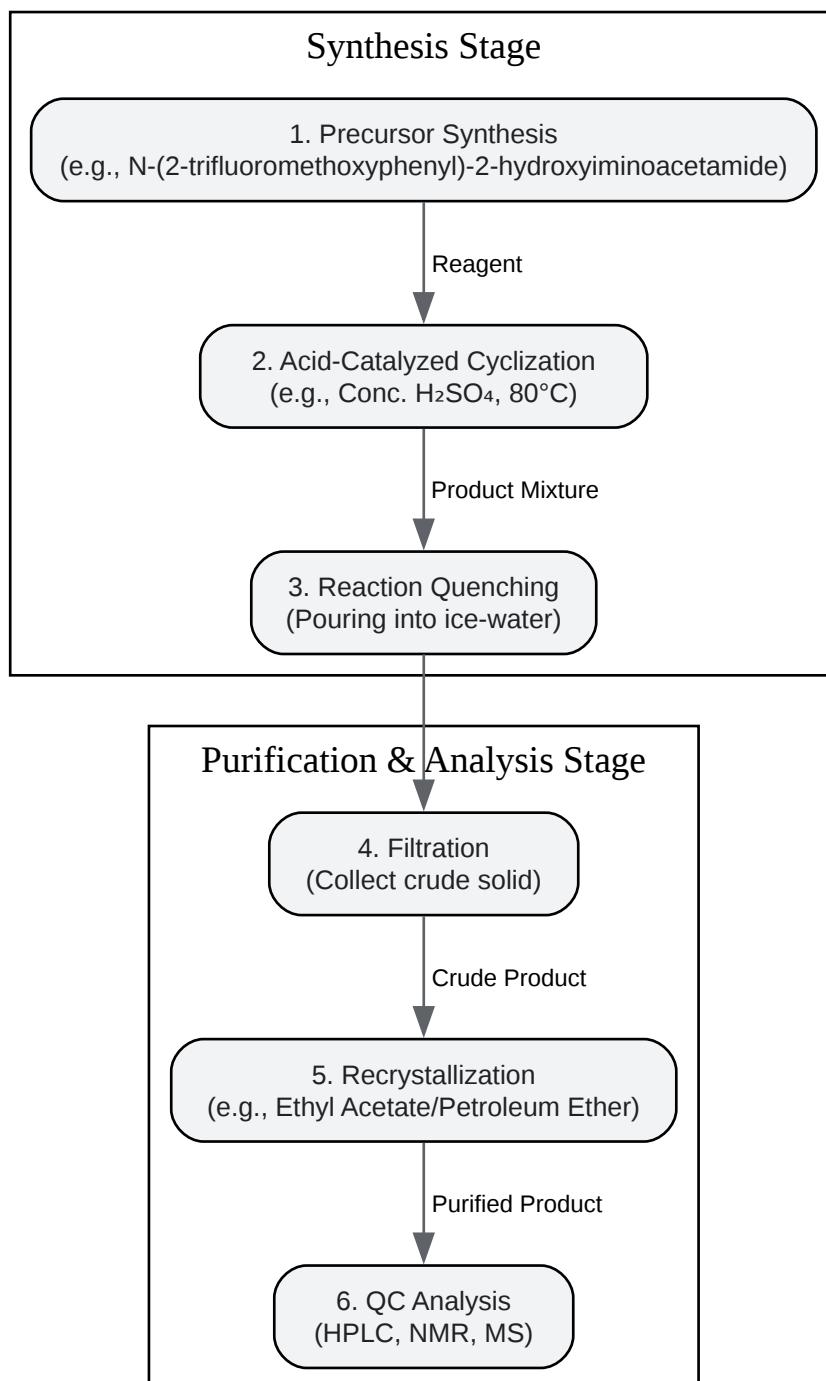
Synthesis and Reactivity: A Chemist's Perspective

The chemical behavior of **7-Trifluoromethoxyisatin** is governed by the electrophilic nature of its C3-carbonyl group and the acidity of the N-H proton.

Synthetic Strategy

The synthesis of substituted isatins often follows established named reactions like the Sandmeyer or Stolle procedures.^[2] A common and effective method for synthesizing fluorinated isatins involves the acid-catalyzed cyclization of an appropriate N-aryl-2-hydroxyiminoacetamide precursor.

The general workflow for such a synthesis is outlined below. This process ensures high purity and yield, which is critical for subsequent applications in drug development.



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General workflow for the synthesis and purification of substituted isatins.

Causality in Synthesis:

- Precursor Choice: The synthesis begins with a specifically substituted aniline derivative to ensure the trifluoromethoxy group is positioned correctly at the final C7 position.
- Cyclization Conditions: Concentrated sulfuric acid acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization to form the five-membered ring of the isatin core. Heating is required to overcome the activation energy of this step.^[6]
- Purification: Quenching in ice-water precipitates the organic product, which is sparingly soluble in water. Recrystallization is a crucial final step to remove any unreacted starting material or side products, yielding a product of high purity suitable for research applications.
^[6]

Key Chemical Reactions

The reactivity of the isatin core is well-documented.^{[1][7]} **7-Trifluoromethoxyisatin** is an excellent electrophile, particularly at the C3-ketone position, making it amenable to a variety of nucleophilic addition and condensation reactions.

- N-Alkylation/Acylation: The acidic proton on the indole nitrogen can be readily removed by a base, allowing for the introduction of various substituents at the N1-position.
- Condensation Reactions: The C3-carbonyl group readily undergoes condensation with active methylene compounds and hydrazines. For instance, reaction with phenylhydrazine can yield the corresponding 3-(2-phenylhydrazone) derivative, a common step in creating more complex bioactive molecules.^[8]
- Baylis-Hillman Reaction: Isatin derivatives are known to be reactive electrophilic components in the Baylis-Hillman reaction, allowing for the formation of carbon-carbon bonds at the C3 position.^[7]

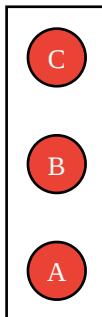
The diagram below illustrates the key reactive sites of the molecule, which are central to its role as a versatile synthetic intermediate.

Key Reactive Sites

C: Aromatic ring for electrophilic substitution

B: Electrophilic C3-carbonyl for condensation

A: N-H site for alkylation/acylation



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Primary reactive sites on the 7-Trifluoromethoxyisatin scaffold.

Applications in Research and Drug Development

The unique electronic properties conferred by the trifluoromethoxy group make 7-Trifluoromethoxyisatin a highly valuable intermediate in pharmaceutical and materials science research.^[5]

- Pharmaceutical Development: It serves as a key building block in the synthesis of anti-cancer and neuropharmacological agents. The $-\text{OCF}_3$ group can enhance membrane permeability and block metabolic degradation, improving the pharmacokinetic profile of drug candidates.^{[4][5]} Isatin derivatives, in general, have shown a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.^[9]

- Biological Research: This compound is used to synthesize probes and ligands for studying cellular processes. Its derivatives are investigated for their potential to modulate the activity of enzymes and receptors involved in disease pathways.[5]
- Materials Science: The electronic characteristics of **7-Trifluoromethoxyisatin** make it a candidate for the development of advanced materials, such as organic semiconductors and sensors.[5]

Exemplary Experimental Protocol: Synthesis of a 3-Substituted Derivative

This protocol provides a representative method for a condensation reaction at the C3-position, a common step in leveraging **7-Trifluoromethoxyisatin** as a building block.

Objective: To synthesize 3-(2-phenylhydrazone)-7-(trifluoromethoxy)indolin-2-one.

Materials:

- **7-Trifluoromethoxyisatin** (1.0 eq)
- Phenylhydrazine (1.0 eq)
- Ethanol (as solvent)
- Glacial Acetic Acid (catalytic amount)
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve **7-Trifluoromethoxyisatin** (1.0 eq) in a minimal amount of ethanol.
- Reagent Addition: Add phenylhydrazine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

- Reaction Execution: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC until the starting isatin spot is consumed.
- Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution. If not, cool the flask in an ice bath to induce crystallization.
- Purification: Collect the solid product by vacuum filtration. Wash the filtered solid several times with small portions of cold ethanol to remove any unreacted reagents.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ^1H NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Self-Validation: The success of the protocol is validated at each stage. TLC confirms the consumption of starting material and formation of a new product. The final characterization data (NMR, MS) provides definitive proof of the desired chemical structure, ensuring the trustworthiness of the result.

Conclusion

7-Trifluoromethoxyisatin is more than just another chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. Its unique combination of a reactive isatin core and a property-enhancing trifluoromethoxy group provides researchers with a versatile platform for constructing novel molecules with tailored biological and physical properties. This guide has detailed its core characteristics, synthetic accessibility, and broad applicability, underscoring its importance for professionals dedicated to advancing molecular design and development.

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